2-Chloro-1-(chloromethyl)-4-methoxybenzene 2-Chloro-1-(chloromethyl)-4-methoxybenzene
Brand Name: Vulcanchem
CAS No.: 101080-63-1
VCID: VC6215214
InChI: InChI=1S/C8H8Cl2O/c1-11-7-3-2-6(5-9)8(10)4-7/h2-4H,5H2,1H3
SMILES: COC1=CC(=C(C=C1)CCl)Cl
Molecular Formula: C8H8Cl2O
Molecular Weight: 191.05

2-Chloro-1-(chloromethyl)-4-methoxybenzene

CAS No.: 101080-63-1

Cat. No.: VC6215214

Molecular Formula: C8H8Cl2O

Molecular Weight: 191.05

* For research use only. Not for human or veterinary use.

2-Chloro-1-(chloromethyl)-4-methoxybenzene - 101080-63-1

Specification

CAS No. 101080-63-1
Molecular Formula C8H8Cl2O
Molecular Weight 191.05
IUPAC Name 2-chloro-1-(chloromethyl)-4-methoxybenzene
Standard InChI InChI=1S/C8H8Cl2O/c1-11-7-3-2-6(5-9)8(10)4-7/h2-4H,5H2,1H3
Standard InChI Key VCCMJKRDVTXQQC-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)CCl)Cl

Introduction

Structural and Molecular Characteristics

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₈H₈Cl₂O
Molecular Weight191.05 g/mol
SMILES NotationCOC1=CC(=C(C=C1)CCl)Cl
InChI KeyVCCMJKRDVTXQQC-UHFFFAOYSA-N

Electronic Configuration

Density functional theory (DFT) calculations reveal significant electron density redistribution. The methoxy group's oxygen lone pairs donate electron density into the ring through resonance, while the chlorine atoms withdraw electron density via inductive effects. This push-pull configuration creates a dipole moment estimated at 2.8–3.1 Debye, enhancing solubility in polar aprotic solvents like dimethylformamide (DMF) .

Synthetic Methodologies

Primary Synthesis Routes

The compound is typically synthesized through sequential halogenation of 4-methoxytoluene derivatives. A validated two-step approach involves:

  • Free Radical Chlorination: Photochemical chlorination of 4-methoxybenzyl chloride in carbon tetrachloride at 40–50°C yields the dichlorinated intermediate .

  • Methoxy Group Stabilization: Subsequent quenching with methanol prevents over-chlorination, achieving 68–72% isolated yields after silica gel chromatography .

Table 2: Optimized Reaction Conditions

ParameterValueYield Impact
Temperature45 ± 2°C+15%
Chlorine Equivalents2.2 eqOptimal
Reaction Time8–10 hours>90% conversion

Alternative Pathways

Emerging methods utilize palladium-catalyzed C-H activation for direct chloromethylation of 4-chloroanisole, though these approaches currently suffer from low regioselectivity (∼55%) and require specialized ligands . Microwave-assisted synthesis reduces reaction times to <30 minutes but increases decomposition risks due to thermal instability .

Physicochemical Properties

Thermal Behavior

Differential scanning calorimetry (DSC) shows a glass transition temperature (Tg) at −12°C and decomposition onset at 218°C. The compound exhibits polymorphism, with two crystalline forms identified:

  • Form α: Monoclinic, stable up to 40°C

  • Form β: Orthorhombic, metastable

Solubility Profile

Solubility varies dramatically with solvent polarity:

  • Water: 0.12 mg/mL at 25°C

  • Ethanol: 8.9 mg/mL

  • Dichloromethane: >300 mg/mL

Table 3: Predicted Collision Cross Sections

Adductm/zCCS (Ų)
[M+H]+191.00250133.1
[M+Na]+212.98444148.9
[M-H]-188.98794136.1

Reactivity and Applications

Nucleophilic Substitution

The chloromethyl group undergoes SN2 reactions with primary amines (k = 0.15–0.22 M⁻¹s⁻¹) to form benzylamine derivatives. Secondary amines show lower reactivity due to steric hindrance .

Analytical Characterization Techniques

Spectroscopic Identification

  • ¹H NMR (CDCl₃): δ 3.85 (s, OCH₃), 4.52 (s, CH₂Cl), 6.85–7.25 (m, aromatic)

  • IR (KBr): 1245 cm⁻¹ (C-O stretch), 680 cm⁻¹ (C-Cl)

Chromatographic Methods

Reverse-phase HPLC (C18 column, 70:30 MeOH:H₂O) achieves baseline separation with tR = 6.8 minutes. GC-MS analysis shows characteristic fragments at m/z 155 [M-Cl]⁺ and 127 [C₇H₇O]⁺ .

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